
1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Descripción general
Descripción
Synthesis Analysis
A related compound, ketamine, which has the structure “2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one”, has been synthesized using a hydroxy ketone intermediate. The synthesis process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación
Structural and Chemical Characterization
- The study on crystal structures involving chlorophenyl substituents reveals intricate details about the molecular geometry, demonstrating how the fused-ring system and substituents like amino, cyano, and chlorophenyl groups interact. This research provides foundational knowledge for understanding the physical and chemical behavior of compounds with chlorophenyl groups (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Reactivity and Photogeneration
- Investigations into the reactivity and photogeneration of chlorophenol derivatives, which are structurally related to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile, have uncovered mechanisms of reductive dehalogenation and the formation of phenyl cations under specific conditions. Such studies are crucial for understanding the chemical pathways and potential applications of these compounds in synthesis and material science (Protti, Fagnoni, Mella, & Albini, 2004).
Antimicrobial Applications
- A novel series of spiro compounds derived from chlorophenyl-substituted cyclohexane showed significant antimicrobial activity, indicating potential applications of these compounds in developing new antimicrobial agents. This highlights the biological relevance of chlorophenyl cyclohexane derivatives in pharmaceutical research (Hafez, El-Gazzar, & Zaki, 2016).
Spectroscopic and Electronic Properties
- Research focusing on the spectroscopic characterization and electronic properties of chlorophenyl-containing compounds sheds light on their potential in electronic and photonic applications. Understanding these properties is essential for the development of materials with specific optical and electronic functions (Wazzan, Al-Qurashi, & Faidallah, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOIQNSDSBDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503807 | |
| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
65618-88-4 | |
| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

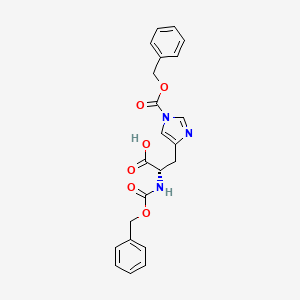
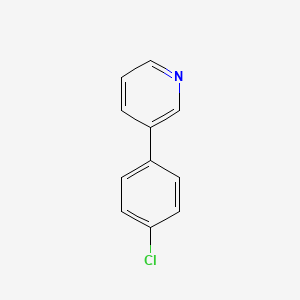
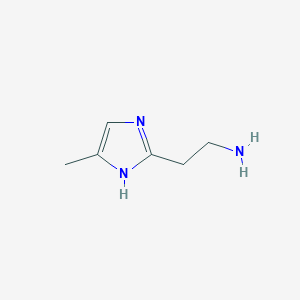

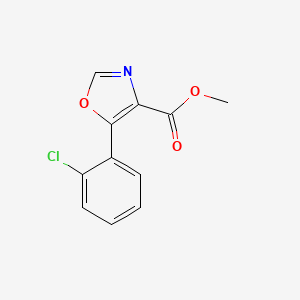

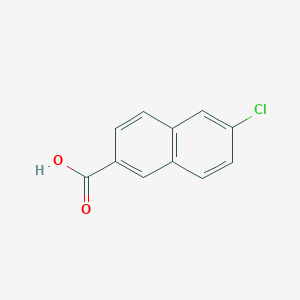
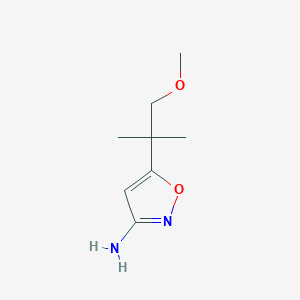


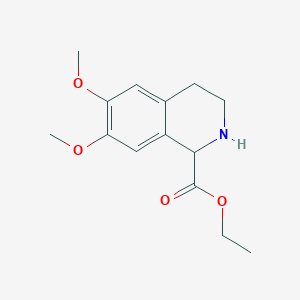
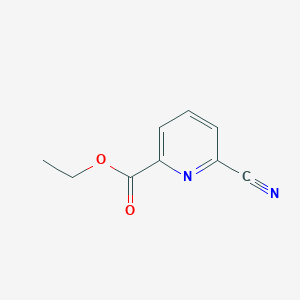

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)